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molecular formula C17H15N B8683427 5,8-Dimethyl-5,10-dihydroindeno[1,2-b]indole CAS No. 335161-58-5

5,8-Dimethyl-5,10-dihydroindeno[1,2-b]indole

Cat. No. B8683427
M. Wt: 233.31 g/mol
InChI Key: UERDRKZGACRLPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06541583B2

Procedure details

To a 100 mL of 50% aqueous NaOH solution is added 0.5 gram of trimethylcetylammonium bromide, 6.1 grams of 8-methyl-5, 10-dihydroindeno[1,2-b]indole, and then 100 mL of toluene with vigorous stirring. Methyl iodide (1.8 mL) is then added. The mixture is stirred for three hours at 25° C. and then heated at 100° C. for 30 minutes. After cooling to 25° C., two layers are formed: a pale yellow organic layer and an aqueous layer. They are separated. The precipitate in the organic layer is filtered. The aqueous layer is extracted with toluene, which is then combined with the organic layer, the mixture is then dried over Na2SO4, and filtered. The resulting solution is concentrated till a solid is formed. The solid is isolated from the solution, and combined with the previously collected solid product. The combined solid is washed with ethanol and then with hexane and dried, yielding 3.05 grams of 5,8-dimethyl-5,10-dihydroindeno[1,2-b]indole.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][C:4]1[CH:12]=[CH:11][C:10]2[NH:9][C:8]3[C:13]4[C:18]([CH2:19][C:7]=3[C:6]=2[CH:5]=1)=[CH:17][CH:16]=[CH:15][CH:14]=4.[CH3:20]I>[Br-].C[N+](C)(C)CCCCCCCCCCCCCCCC.C1(C)C=CC=CC=1>[CH3:20][N:9]1[C:10]2[CH:11]=[CH:12][C:4]([CH3:3])=[CH:5][C:6]=2[C:7]2[CH2:19][C:18]3[C:13]([C:8]1=2)=[CH:14][CH:15]=[CH:16][CH:17]=3 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6.1 g
Type
reactant
Smiles
CC1=CC=2C3=C(NC2C=C1)C1=CC=CC=C1C3
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Br-].C[N+](CCCCCCCCCCCCCCCC)(C)C
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for three hours at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 100° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 25° C.
CUSTOM
Type
CUSTOM
Details
two layers are formed
CUSTOM
Type
CUSTOM
Details
They are separated
FILTRATION
Type
FILTRATION
Details
The precipitate in the organic layer is filtered
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with toluene, which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the mixture is then dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution is concentrated till a solid
CUSTOM
Type
CUSTOM
Details
is formed
CUSTOM
Type
CUSTOM
Details
The solid is isolated from the solution
WASH
Type
WASH
Details
The combined solid is washed with ethanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with hexane and dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1C2=C(C=3C=C(C=CC13)C)CC1=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 3.05 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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